Roemerina

Descripción general

Descripción

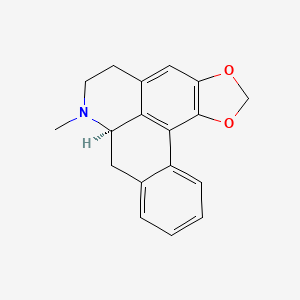

Roemerine is an aporphine alkaloid isolated from the fresh rattan stem of Fibraurea recisa . It has been demonstrated to possess various pharmacological properties, including antifungal and antibacterial activities . Roemerine has shown potential in inhibiting the growth of Candida albicans and Staphylococcus aureus, making it a compound of interest in medicinal chemistry .

Aplicaciones Científicas De Investigación

Chemistry: Roemerine’s unique structure makes it a valuable compound for studying alkaloid chemistry and developing new synthetic methods.

Medicine: Roemerine’s antifungal activity against Candida albicans and its ability to inhibit biofilm formation make it a promising compound for treating fungal infections.

Industry: Roemerine’s bioactive properties make it a valuable compound for developing new pharmaceuticals and antimicrobial agents.

Mecanismo De Acción

Target of Action

Roemerine, an aporphine alkaloid, has been shown to possess significant antibacterial activity . It primarily targets bacterial cells such as Staphylococcus aureus and Escherichia coli . These bacteria are common pathogens that can cause a variety of infections in humans .

Mode of Action

Roemerine interacts with its bacterial targets by increasing the cell membrane permeability . This interaction leads to significant changes in the bacterial cells, including disturbances in motility and nutrient uptake . The increase in cell membrane permeability is concentration-dependent, suggesting that the effectiveness of roemerine can be modulated by its concentration .

Biochemical Pathways

Roemerine affects several biochemical pathways in bacterial cells. It has been found to down-regulate the expression of outer membrane proteins, leading to a decrease in carbohydrate uptake rate . This, in turn, results in nutrient limitation and slows down energy metabolism . Additionally, roemerine affects the flagellar system, leading to a reduction in motility and a loss in the ability to form biofilms .

Pharmacokinetics

It has been shown to be effective both in vitro and in vivo, suggesting that it has suitable bioavailability .

Result of Action

The molecular and cellular effects of roemerine’s action include an increase in cell membrane permeability, a decrease in nutrient uptake, and a reduction in motility . These effects disrupt the normal functioning of bacterial cells, thereby inhibiting their growth and proliferation .

Action Environment

Análisis Bioquímico

Biochemical Properties

Roemerine interacts with various biomolecules in biochemical reactions. It has been shown to increase cell membrane permeability in a concentration-dependent manner . This suggests that Roemerine may interact with cell membrane proteins or lipids, altering their function and leading to increased permeability.

Cellular Effects

Roemerine has been found to have significant effects on various types of cells. For instance, it has been shown to be effective against Staphylococcus aureus strains in vitro as well as in vivo against methicillin-resistant S. aureus (MRSA) in septicemic BALB/c mice . It also affects the motility and nutrient uptake in Escherichia coli cells .

Molecular Mechanism

The molecular mechanism of Roemerine’s action involves its interaction with cell membranes, leading to increased permeability . This could involve binding interactions with membrane proteins or lipids, potentially inhibiting or activating certain enzymes and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Roemerine have been observed over time in laboratory settings. For instance, it has been shown to increase cell membrane permeability in a concentration-dependent manner

Métodos De Preparación

Roemerine can be extracted from natural sources such as the leaves of Nelumbo nucifera (lotus) using high-performance liquid chromatography in conjunction with ion trap/time of flight mass spectrometry . The preparation involves dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) to create a mother liquor . Industrial production methods for Roemerine are not extensively documented, but the extraction from natural sources remains a primary method.

Análisis De Reacciones Químicas

Roemerine undergoes various chemical reactions, including:

Oxidation: Roemerine can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Reduction reactions involving Roemerine have not been extensively documented.

Substitution: Roemerine can participate in substitution reactions, particularly in the presence of specific reagents and conditions.

Common reagents and conditions used in these reactions include solvents like DMSO and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Roemerine is structurally similar to other aporphine alkaloids such as nuciferine and N-demethylarmepavine . Roemerine’s unique bioactive properties, particularly its antifungal and antibacterial activities, distinguish it from these compounds. Nuciferine, for example, is known for its sedative and antipsychotic effects, while Roemerine’s primary applications are in antimicrobial research .

Similar Compounds

- Nuciferine

- N-demethylarmepavine

- Dehydronuciferine

- N-nornuciferine

- O-nornuciferine

Propiedades

IUPAC Name |

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866578 | |

| Record name | 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-08-3 | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.